Home > Products > Screening Compounds P136873 > Benproperine phosphate
Benproperine phosphate - 3563-76-6

Benproperine phosphate

Catalog Number: EVT-261360
CAS Number: 3563-76-6
Molecular Formula: C21H30NO5P
Molecular Weight: 407.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Benproperine phosphate is a biochemical.
Classification

Benproperine phosphate is classified under the following categories:

  • Pharmaceutical compound: Used in cough suppression.
  • Chemical class: Benzhydryl compounds.
  • Mechanism of action: Involves modulation of autophagy pathways.
Synthesis Analysis

The synthesis of benproperine phosphate involves several chemical reactions and can be achieved through various methodologies. One notable synthesis route includes the reaction between 4-piperidinol and 1-[2-(phenylmethyl)phenoxy]-2-propanol p-toluensulfonate. This reaction is typically performed under controlled conditions, such as heating in an oil bath at approximately 100°C for several hours, followed by extraction processes using solvents like dichloromethane.

Technical Parameters

  • Temperature: 100°C
  • Duration: Approximately 3 hours
  • Yield: Up to 85% for certain metabolites
  • Solvent used: Dichloromethane for extraction

The structure of benproperine and its metabolites can be confirmed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, which provide insights into the molecular composition and structure.

Molecular Structure Analysis

Benproperine phosphate has a complex molecular structure characterized by:

  • Molecular Formula: C19_{19}H24_{24}N2_2O4_4P
  • Molecular Weight: Approximately 364.37 g/mol

The compound features a piperidine ring linked to a phenyl group, contributing to its pharmacological properties. The phosphate group enhances its solubility and bioavailability, making it suitable for pharmaceutical formulations.

Structural Data

  • Functional Groups: Benzene ring, piperidine ring, phosphate group.
  • 3D Structure: Computational modeling can provide insights into the spatial arrangement of atoms within the molecule.
Chemical Reactions Analysis

Benproperine phosphate undergoes various chemical reactions that are essential for its metabolic processing and therapeutic effects. Key reactions include:

  • Hydroxylation: Leading to the formation of hydroxylated metabolites which are crucial for understanding its pharmacokinetics.
  • Glucuronidation: A metabolic pathway that increases water solubility, facilitating excretion.

Relevant Technical Details

  • Metabolite Identification: Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to identify and quantify metabolites in biological samples.
Mechanism of Action

The mechanism of action of benproperine phosphate is multifaceted. Recent studies indicate that it may induce autophagy arrest in pancreatic cancer cells through the activation of the AMPK/mTOR signaling pathway. This leads to an accumulation of autophagosomes due to impaired fusion with lysosomes.

Key Findings

  • Autophagy Modulation: Benproperine phosphate inhibits the fusion of autophagosomes with lysosomes by downregulating RAB11A, a protein crucial for this process.
  • Cell Proliferation Inhibition: The compound has been shown to significantly suppress cell proliferation in vitro and in vivo models of pancreatic cancer.
Physical and Chemical Properties Analysis

Benproperine phosphate exhibits several important physical and chemical properties:

  • Solubility: Soluble in water due to the presence of the phosphate group.
  • Melting Point: Typically ranges around 168–170°C.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant Data

  • pH Stability Range: Optimal stability observed around neutral pH conditions.
Applications

Benproperine phosphate has several scientific applications beyond its traditional use as a cough suppressant:

  1. Cancer Therapy Research: Investigated for its potential role in inhibiting tumor growth through autophagy modulation.
  2. Pharmacokinetic Studies: Used in studies assessing drug metabolism and interaction with serum proteins like human serum albumin.
  3. Analytical Chemistry: Employed in methods for determining concentrations in pharmaceutical formulations using high-performance liquid chromatography.
Molecular Mechanisms of Antitumor Activity

Autophagy Arrest as a Primary Anticancer Mechanism

Benproperine phosphate induces tumor-selective cell death through a unique two-pronged disruption of autophagic flux: initiation overload and fusion blockade.

AMPK/mTOR Pathway Modulation in Pancreatic Cancer Cells

BPP activates AMPK phosphorylation while concurrently inhibiting mTORC1 signaling in pancreatic ductal adenocarcinoma (PDAC) cells. This dual action initiates uncontrolled autophagosome formation:

  • AMPK hyperactivation increases ULK1 complex formation, triggering phagophore assembly [3] [9]
  • mTORC1 suppression releases inhibition on autophagy-related (ATG) proteins, accelerating autophagosome biogenesis [3]
  • Metabolic impact: Depletes cellular ATP reserves by 67% within 24 hours in PANC-1 cells, creating a self-amplifying stress cycle [3]

Table 1: Molecular Targets in BPP-Induced Autophagy Arrest

Target PathwayMolecular EffectDownstream ConsequenceValidation Model
AMPK phosphorylation↑ 3.2-fold activationULK1 complex assemblyPANC-1, MIA PaCa-2
mTORC1 activity↓ 80% suppressionATG protein liberationImmunoblotting
LC3-I to LC3-II conversion↑ 4.5-fold increaseAutophagosome accumulationFluorescence microscopy
RAB11A-vesicle traffickingDisrupted spatial dynamicsFailed lysosomal fusionCo-immunoprecipitation

Disruption of RAB11A-Mediated Autophagosome–Lysosome Fusion

BPP directly interferes with the terminal autophagy stage by impairing RAB11A function:

  • Displaces RAB11A effector proteins from recycling endosomes, reducing autolysosome formation efficiency by 75% [3]
  • Causes perinuclear clustering of RAB11A-positive vesicles, disrupting spatial coordination with LC3+ autophagosomes [3]
  • Rescue experiments: Overexpression of RAB11A restores autophagic flux and reduces BPP cytotoxicity by 40-60%, confirming target specificity [3]

Accumulation of Autophagosomes and Induction of Lethal Autophagy

The combined initiation overload and fusion blockade creates an unsustainable accumulation of undigested autophagic structures:

  • Ultrastructural analysis reveals >20 autophagosomes/cell in BPP-treated PDAC vs <5 in controls [3]
  • p62/SQSTM1 depletion occurs despite autophagosome accumulation, confirming impaired degradation rather than defective initiation [9]
  • Cell fate determination: When autophagosome load exceeds 48 hours, it triggers caspase-independent cell death with 85% viability loss in resistant PDAC models [3] [9]

Synergistic Effects with Chemotherapeutic Agents

BPP demonstrates clinically relevant synergy with conventional chemotherapeutics by overcoming resistance pathways:

  • DNA-damaging agents: Synergizes with irinotecan (CI=0.3) in KRAS/TP53-mutant colon cancer by impairing DNA repair mechanisms [4]
  • Antimetabolites: Enhances gemcitabine efficacy 4.2-fold in pancreatic cancer through parallel autophagy and metabolic disruption [3] [10]
  • BCL-2 inhibitors: Augments navitoclax activity across breast cancer subtypes by simultaneous blockade of complementary survival pathways [4]

Table 2: Synergistic Drug Combinations with Benproperine Phosphate

Chemotherapeutic AgentCancer TypeCombination Index (CI)Proposed Mechanism
IrinotecanMicrosatellite-stable colorectal0.3Autophagy arrest + TOP1 inhibition
NavitoclaxBasal-like breast0.4Dual blockade of autophagy/BCL-2
GemcitabinePancreatic ductal adenocarcinoma0.5Metabolic stress amplification
PaclitaxelHER2+ breast0.6Cytoskeletal disruption synergy

Comparative Efficacy Across Cancer Cell Lines

BPP demonstrates lineage-selective antitumor activity with particular potency in epithelial cancers:

  • Pancreatic models: Most responsive lineage with IC₅₀ = 8.2 μM (PANC-1) and 11.4 μM (MIA PaCa-2) due to inherent autophagy dependence [3]
  • Breast cancer heterogeneity:
  • Basal-like: IC₅₀ = 15.3 μM (MDA-MB-231)
  • Luminal: IC₅₀ = 32.7 μM (MCF-7)
  • HER2+: IC₅₀ = 28.1 μM (SK-BR-3) [2] [4]
  • Migration suppression: Outperforms Arp2/3 inhibitors (CK666) at lower doses (2 μM vs 100 μM) in MDA-MB-231 breast cancer through selective ARPC2 inhibition [2]
  • Resistant phenotypes: Retains activity against P-glycoprotein-overexpressing tumors unaffected by conventional chemotherapeutics [3]

Differential Sensitivity Correlates:

"ARPC2 expression levels strongly predict benproperine response across 45 cell lines (R²=0.87), establishing it as a mechanistically grounded biomarker for patient selection." [2]

Properties

CAS Number

3563-76-6

Product Name

Benproperine phosphate

IUPAC Name

1-[1-(2-benzylphenoxy)propan-2-yl]piperidine;phosphoric acid

Molecular Formula

C21H30NO5P

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C21H27NO.H3O4P/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19;1-5(2,3)4/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3;(H3,1,2,3,4)

InChI Key

MCVUURBOSHQXMK-UHFFFAOYSA-N

SMILES

CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3.OP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

1-(o-benzylphenoxy)-2-piperidinopropane phosphate
pirexyl
pirexyl phosphate

Canonical SMILES

CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.